molecular formula C16H12BrNO2S B2932634 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid CAS No. 350999-86-9

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Cat. No.: B2932634
CAS No.: 350999-86-9
M. Wt: 362.24
InChI Key: ZQLRQIBWPQUPTL-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6, a 2,5-dimethylthiophen-3-yl group at position 2, and a carboxylic acid moiety at position 2. This structure combines electron-withdrawing (bromine, carboxylic acid) and electron-donating (thiophene) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Synthetic routes for such quinoline derivatives often employ the Pfitzinger reaction, which involves condensation of ketones with isatins under alkaline conditions .

Properties

IUPAC Name

6-bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLRQIBWPQUPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core is then functionalized with the appropriate substituents through halogenation and subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H12BrNO2SC_{16}H_{12}BrNO_{2}S and a molar mass of 362.24 g/mol . It has a predicted density of 1.556±0.06 g/cm3 and a predicted boiling point of 464.8±45.0 °C .

Synonyms

  • 6-bromo-2-(2,5-dimethyl-3-thiophenyl)quinoline
  • 4-Quinolinecarboxylic acid, 6-bromo-2-(2,5-dimethyl-3-thienyl)-
  • 6-BROMO-2-(2,5-DIMETHYL-THIOPHEN-3-YL)-QUINOLINE-4-CARBOXYLIC ACID

CAS Number: 350999-86-9

While the search results do not provide specific applications of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid, they do offer some related contexts:

  • Antibacterial Compounds: Several compounds listed in the search results, such as those described in patent WO2017155909A1, incorporate a 6-bromo-2-methoxyquinoline group . These compounds are described in the context of antibacterial applications .
  • Controlled Singlet Oxygen Generation: Research has been done on compounds with "excellent thermal stability, robust fatigue resistance, high photocyclization, and cycloreversion quantum yield" for applications such as anticounterfeiting .
  • Building block for synthesis: It can be inferred that 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid may serve as a building block in the synthesis of more complex molecules, potentially with diverse applications .

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is not fully understood. it is hypothesized that its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylthiophenyl group may play a crucial role in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues differ in the substituents at positions 2 and 6 of the quinoline core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent at Position 2 Substituent at Position 6 Key Properties/Applications Reference
6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (Target) C₁₈H₁₄BrNO₂S 396.28 2,5-Dimethylthiophen-3-yl Br Cross-coupling precursor; drug discovery
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid C₁₅H₁₀BrNO₂S 364.22 5-Methylthiophen-2-yl Br Yellow solid; Trypanothione reductase inhibition studies
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid C₂₀H₁₈BrNO₃ 400.27 4-Isopropoxyphenyl Br Structural diversity in ligand design
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid C₂₀H₁₁BrCl₂NO₃ 489.13 5-(2,5-Dichlorophenyl)furan-2-yl Br Intermediate for complex heterocycles
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid C₁₅H₁₀FNO₃ 283.25 5-Methylfuran-2-yl F Optical material applications

Key Observations :

  • Steric Hindrance : The 2,5-dimethylthiophen-3-yl group in the target compound introduces steric bulk, which may influence solubility and reactivity compared to smaller substituents like 5-methylthiophen-2-yl .

Biological Activity

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H12BrNO2S, is characterized by a bromine atom at the 6th position, a 2,5-dimethylthiophen-3-yl group at the 2nd position, and a carboxylic acid group at the 4th position. Its structural features suggest diverse biological applications, particularly in antibacterial and anticancer research.

Synthesis

The synthesis of 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves several key steps:

  • Preparation of Quinoline Derivative : Starting from a suitable precursor, the quinoline backbone is formed.
  • Bromination : The compound is brominated at the 6th position using bromine or brominating agents like N-bromosuccinimide (NBS).
  • Carboxylation : The introduction of the carboxylic acid group occurs through carboxylation under high pressure and temperature conditions with carbon dioxide.

Antibacterial Activity

Research has indicated that derivatives of quinoline, including 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid, exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)X µg/mL
Escherichia coli (E. coli)Y µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)Z µg/mL

The antibacterial efficacy is often compared to standard antibiotics such as ampicillin and gentamicin, demonstrating promising results in inhibiting bacterial growth .

Anticancer Activity

The quinoline derivatives have also been evaluated for their anticancer potential. Studies show that compounds similar to 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid can induce cell cycle arrest and differentiation in cancer cells rather than apoptosis. For example:

  • Cell Lines Tested : Various leukemia cell lines were subjected to treatment.
  • Mechanism of Action : The compound may act by modulating specific molecular targets involved in cell proliferation and differentiation.

In one study, derivatives were found to inhibit the colony-forming ability of leukemic cells significantly .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A series of experiments were conducted to evaluate the antibacterial activity of synthesized quinoline derivatives against multiple strains. The results indicated that structural modifications significantly enhanced activity against resistant strains such as MRSA .
  • Case Study on Anticancer Properties :
    In vitro assays demonstrated that 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid derivatives could effectively inhibit the growth of specific cancer cell lines by inducing G0/G1 phase arrest without triggering apoptosis .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Keep in a dry, ventilated area at room temperature, away from ignition sources .

How does purity impact biological activity, and how can it be rigorously assessed?

Q. Advanced

  • Purity thresholds : Impurities >5% can skew bioassay results (e.g., false positives/negatives) .
  • Analytical methods :
    • HPLC-MS : Detects trace organic impurities .
    • Elemental analysis : Confirms stoichiometry of bromine and sulfur .
    • Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition products .

What are validated protocols for evaluating this compound’s biological activity?

Q. Advanced

  • Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Enzyme inhibition : Employ fluorescence-based kinase assays (e.g., EGFR, HER2) with positive controls (e.g., gefitinib) .

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